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Compound of Interest

Compound Name: Hexacaine

Cat. No.: B1673133

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexacaine, with the [IUPAC name 3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-one, is a
chemical compound belonging to the propiophenone class. While specific research on
Hexacaine is limited, its structural similarity to other propiophenone derivatives suggests
potential applications in pharmacology, particularly as a local anesthetic. This technical guide
provides a summary of the available chemical identifiers, physicochemical properties, a
plausible synthetic route, and a generalized mechanism of action based on its chemical class.

Chemical Identifiers and Properties

A comprehensive list of identifiers for Hexacaine is provided below, followed by a table
summarizing its known and predicted physicochemical properties.
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Identifier Type Identifier

IUPAC Name 3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-
one

CAS Number 16689-12-6[1]

PubChem CID 197945

SMILES CCCOC1=CC=C(C=C1)C(=0O)CCN1CCCCCC1

INChl=1S/C18H27NO2/c1-2-15-21-17-9-7-16(8-
InChl 10-17)18(20)11-14-19-12-5-3-4-6-13-19/h7-
10H,2-6,11-15H2,1H3

Physicochemical Properties

Property Value Source
Molecular Formula C18H27NO2 ChemSrc[1]
Molecular Weight 289.41 g/mol ChemSrc[1]
Boiling Point 426.2 °C at 760 mmHg ChemSrc[1]
Density 1.012 g/cm3 ChemSrc[1]
Flash Point 211.6 °C ChemSrc[1]
logP (calculated) 3.86 ChemSrc[1]
pKa Data not available

Solubility Data not available

Proposed Synthesis: Mannich Reaction

While a specific, detailed experimental protocol for the synthesis of Hexacaine is not readily
available in the published literature, a plausible and common method for its preparation would
be the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located
alpha to a carbonyl group. For the synthesis of Hexacaine, this would involve the reaction of 4'-
propoxypropiophenone with formaldehyde and azepane.
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Proposed Experimental Protocol (based on similar Mannich reactions):

e Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 4'-propoxypropiophenone (1 equivalent), paraformaldehyde (1.2
equivalents), and azepane hydrochloride (1.1 equivalents) in a suitable solvent such as
ethanol or isopropanol.

o Reaction Conditions: Add a catalytic amount of hydrochloric acid. Heat the mixture to reflux
and maintain for several hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The
solvent is then removed under reduced pressure. The residue is dissolved in water and
basified with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 9-10.

o Extraction: The aqueous layer is extracted multiple times with an organic solvent such as
diethyl ether or dichloromethane.

 Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g.,
sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated to yield the
crude product. Further purification can be achieved by column chromatography or
recrystallization to obtain pure Hexacaine.

Potential Mechanism of Action: Local Anesthesia

Specific pharmacological studies on Hexacaine are not extensively documented. However,
based on its structural similarity to other propiophenone derivatives known to possess local
anesthetic properties, a similar mechanism of action can be inferred.[2][3] Local anesthetics
function by blocking nerve impulses, thereby preventing the transmission of pain signals.

The primary target for local anesthetics is the voltage-gated sodium channels in the neuronal
cell membrane. By reversibly binding to these channels, they inhibit the influx of sodium ions,
which is a critical step in the generation and propagation of action potentials. This leads to a
stabilization of the neuronal membrane and prevents the transmission of the nerve impulse.

Below is a diagram illustrating the general workflow of local anesthetic action on a neuron.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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